molecular formula C6H5NO3S B2701188 Methyl 4-formyl-1,3-thiazole-5-carboxylate CAS No. 1803587-70-3

Methyl 4-formyl-1,3-thiazole-5-carboxylate

Cat. No. B2701188
CAS RN: 1803587-70-3
M. Wt: 171.17
InChI Key: ASXBZJSWCXNSRT-UHFFFAOYSA-N
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Description

“Methyl 4-formyl-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C6H5NO3S . It is a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The molecular weight of the compound is 171.174 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 171.174 Da .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Methyl 4-formyl-1,3-thiazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. Research has detailed methodologies for bromination, formylation, and other modifications to produce derivatives with potential for further chemical transformations. For example, Roy et al. (2004) described the bromination of methyl groups in isoxazole derivatives, leading to products that can be utilized in the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004). Similarly, Thumar and Patel (2009) explored the Vilsmeier–Haack reaction for synthesizing substituted thiazole-5-carboxaldehydes and their derivatives, indicating the versatility of thiazole derivatives in synthesizing biologically active molecules (Thumar & Patel, 2009).

Catalysis and Carbon Dioxide Utilization

Das et al. (2016) highlighted the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using carbon dioxide, showcasing the role of thiazole derivatives in sustainable chemistry and CO2 fixation (Das, Bobbink, Bulut, Soudani, & Dyson, 2016).

Pharmacological Research

While the directive was to exclude information on drug use, dosage, and side effects, it's worth noting that derivatives of thiazole carboxylates are extensively studied for their pharmacological potential, indicating a significant interest in these compounds within pharmaceutical research. For example, Mayhoub et al. (2011) synthesized and tested thiazoles targeting flavivirus envelope proteins, demonstrating the potential of thiazole derivatives in antiviral research (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Spectroscopic and Structural Analysis

Singh et al. (2019) conducted a comprehensive study on the electronic structure, spectroscopic features, and solvent effects of 4-methylthiadiazole-5-carboxylic acid, offering insights into the fundamental properties of thiazole derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).

Safety and Hazards

“Methyl 4-formyl-1,3-thiazole-5-carboxylate” should be stored in a dark place, sealed in dry, at room temperature . It is classified under the GHS07 hazard class, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Mechanism of Action

properties

IUPAC Name

methyl 4-formyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-10-6(9)5-4(2-8)7-3-11-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBZJSWCXNSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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